Sodium diethyldithiocarbamate

Overview

Description

It is a pale yellow, water-soluble salt that is commonly used as a chelating agent for transition metal ions and as a precursor to herbicides and vulcanization reagents . This compound is also known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Ditiocarb sodium has a wide range of scientific research applications:

Chemistry: It is used as a chelating agent for transition metal ions, which helps in the formation of stable complexes.

Biology: Ditiocarb sodium has been shown to improve the depressed immune responses of newborn and aged mice.

Medicine: It has been used to prevent cisplatin nephrotoxicity in animals without reducing the antitumor activity.

Mechanism of Action

Ditiocarb sodium acts as a chelating agent, mobilizing toxic metals from tissues. It is the main metabolite of disulfiram, which inhibits the enzyme aldehyde dehydrogenase (ALDH). This inhibition leads to the accumulation of acetaldehyde, causing unpleasant effects when alcohol is consumed . In cancer therapy, ditiocarb sodium inhibits NF-kB signaling, proteasome activity, and ALDH activity, induces endoplasmic reticulum stress and autophagy, and targets cancer stem cells .

Safety and Hazards

Future Directions

Dithiocarbamates are easy to prepare and at the same time need caution during their syntheses . Synthesis of dithiocarbamate and its metal complexes can be successful with cleanliness and proper preparation . Different modifications in the areas of adducts formation and nanoparticles extended the versatility of dithiocarbamates .

Biochemical Analysis

Biochemical Properties

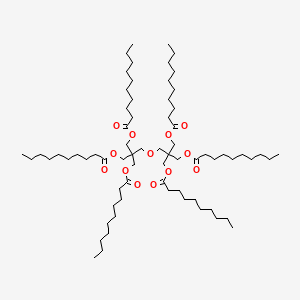

Sodium diethyldithiocarbamate interacts with various enzymes and proteins. It inhibits superoxide dismutase , which can have both antioxidant and oxidant effects on cells . It also reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It inhibits superoxide dismutase, which can both have antioxidant and oxidant effects on cells, depending on the time of administration . It also has been shown to stimulate oxidative stress, adaptive response of GSH-related enzymes, and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms . Other more complicated bonding modes are known including binding as unidentate ligand and a bridging ligand using one or both sulfur atoms .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. It was discovered 35 years ago for the specific treatment of nickel carbonyl poisoning . Since then, its therapeutic efficacy has been reported for many disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the toxicity of this compound in rats was reported after i.p. administration of 1500mg/kg as safe in experimental animals .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been identified as a metabolite of disulfiram . It also has a tendency to inhibit the nephrotoxicity induced by cisplatin in mice and also its effect over the organ distribution and excretion of cadmium .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly effective in mobilizing Cd from kidney and spleen, but less effective in removing it from the liver .

Subcellular Localization

It is known that this compound is a chelating agent and can form complexes with various metal ions .

Preparation Methods

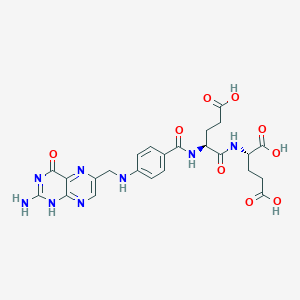

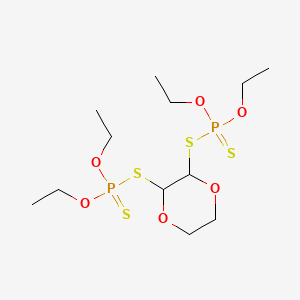

Ditiocarb sodium is typically synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction can be represented as follows :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

The compound usually crystallizes from water as the trihydrate NaS2CN(C2H5)2·3H2O. The anhydrous salt and the trihydrate are often used interchangeably .

Chemical Reactions Analysis

Ditiocarb sodium undergoes various chemical reactions, including:

-

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

-

Alkylation: : Ditiocarb sodium can be alkylated, even with dichloromethane:

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

-

Complex Formation: : Ditiocarb sodium reacts with many metal salts to form transition metal dithiocarbamate complexes. The ligands coordinate via the two sulfur atoms .

Comparison with Similar Compounds

Ditiocarb sodium is part of the dithiocarbamate family, which includes other compounds such as:

Ferbam: N,N-dimethyldithiocarbamate used as a fungicide.

Thiram: Another N,N-dimethyldithiocarbamate used as a fungicide.

Ditiocarb sodium is unique due to its specific applications in medicine, particularly in HIV research and cancer therapy, which are not common among other dithiocarbamates .

properties

| { "Design of the Synthesis Pathway": "Sodium diethyldithiocarbamate can be synthesized by reacting carbon disulfide with diethylamine followed by treatment with sodium hydroxide.", "Starting Materials": ["Carbon disulfide", "Diethylamine", "Sodium hydroxide"], "Reaction": [ "Mix carbon disulfide and diethylamine in a round-bottom flask.", "Heat the mixture under reflux for several hours.", "Cool the mixture and add sodium hydroxide solution.", "Stir the mixture for several hours.", "Filter the resulting precipitate and wash with water and ethanol.", "Dry the product under vacuum." ] } | |

CAS RN |

148-18-5 |

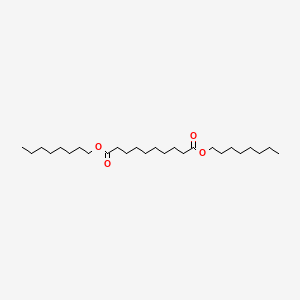

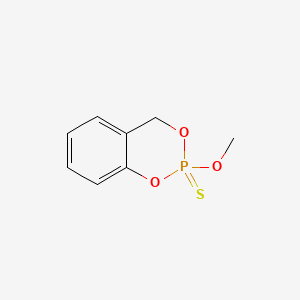

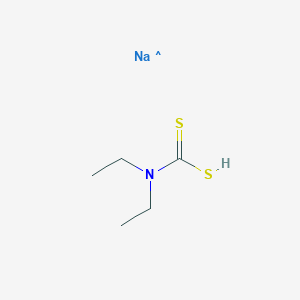

Molecular Formula |

C5H11NNaS2 |

Molecular Weight |

172.3 g/mol |

IUPAC Name |

sodium;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8); |

InChI Key |

PFNYKXQYOYYJAU-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(CC)C(=S)[S-].[Na+] |

SMILES |

CCN(CC)C(=S)[S-].[Na+] |

Canonical SMILES |

CCN(CC)C(=S)S.[Na] |

Appearance |

Solid powder |

Color/Form |

Crystals from ethanol Yellow to green liquid at 20 °C and 1013 hPa (solution in water) |

density |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink 1.1 g/cu cm at 20 °C/20 °C Relative density (water = 1): 1.1 |

melting_point |

203 °F (NTP, 1992) 95 °C 90-102 °C |

Other CAS RN |

148-18-5 |

physical_description |

Sodium diethyldithiocarbamate appears as odorless white or slightly brown or slightly pink crystals. (NTP, 1992) Crystals; [ICSC] WHITE CRYSTALS. |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

147-84-2 (Parent) |

shelf_life |

Stable under recommended storage conditions. /Sodium diethyldithiocarbamate trihydrate/ Aqueous solutions decompose slowly. |

solubility |

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992) Soluble in water Soluble in alcohol Solubility in water: soluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

vapor_density |

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 5.9 (Air = 1) Relative vapor density (air = 1): 5.9 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does sodium diethyldithiocarbamate interact with metals?

A1: this compound forms lipophilic chelates with various metals, including nickel, cadmium, copper, and manganese. [, , , ] This chelation occurs through the formation of stable four-membered ring complexes. []

Q2: How does this chelation affect the distribution of metals in biological systems?

A2: The lipophilic nature of the metal-diethyldithiocarbamate complexes facilitates their transport across cellular membranes, including those in the gills, intestines, and placenta. [, , ] This can lead to increased uptake of certain metals in tissues, as observed with nickel and cadmium in animal studies. [, ]

Q3: What are the downstream effects of this compound's interaction with copper?

A3: this compound can inhibit dopamine-beta-hydroxylase by chelating copper, which is a cofactor for this enzyme. [, ] This inhibition can impact catecholamine metabolism and has been linked to developmental anomalies in mice embryos. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C5H10NS2Na, and its molecular weight is 171.27 g/mol.

Q5: How does this compound perform as a corrosion inhibitor?

A5: this compound acts as a corrosion inhibitor for metals like N80 steel in acidic environments. [] Its effectiveness is influenced by factors like concentration, pH, and the presence of other chemicals. [, ]

Q6: What is the role of this compound in chemical synthesis?

A6: this compound serves as an activator in Michael addition reactions, particularly in carbohydrate chemistry. [] It facilitates the addition of various nucleophiles to 2-nitroglycals, leading to the formation of thioglycosides with high stereoselectivity. []

Q7: How has computational chemistry been used to study this compound?

A7: Density Functional Theory (DFT) calculations have been employed to study the interaction of this compound with transition metals like chromium and iron. [] These calculations provide insights into the stability and dissociation energies of metal-DDC complexes, aiding in understanding their formation and behavior. []

Q8: What is the impact of this compound on the immune system?

A8: this compound exhibits immunomodulatory properties. It has been shown to enhance macrophage activity and boost specific T cell responses in mice, suggesting potential for enhancing immune responses. []

Q9: Are there any concerns regarding the toxicity of this compound?

A9: While this compound shows promising activities, toxicological considerations are crucial. Studies in rats revealed potential nephrotoxicity associated with repeated administration of cisplatin, which could be mitigated by this compound and other protective measures. []

Q10: What analytical techniques are commonly used to detect and quantify this compound?

A10: Several analytical methods are available for studying this compound. High-performance liquid chromatography (HPLC) is frequently employed to determine its concentration, while spectroscopic techniques like UV-Vis spectroscopy provide insights into its complexation behavior. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.